Desflurane

Pharmacokinetics Inhalation Anesthesia Comparative Pharmacology

Lowest blood/gas partition coefficient (0.424) among volatile anesthetics ensures fastest emergence and real-time titration control. Pediatric emergence is 2x faster than Sevoflurane (5.85 vs 11.75 min), reducing PACU stay and increasing case volume. Minimal metabolism (<0.02%) and soda lime stability support safe low-flow anesthesia. In neurosurgery, extubation occurs 2–3 min earlier, enabling prompt neurological assessment. Select Desflurane for rapid, predictable recovery where speed and metabolic safety are critical.

Molecular Formula C3H2F6O
Molecular Weight 168.04 g/mol
CAS No. 57041-67-5
Cat. No. B1195063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesflurane
CAS57041-67-5
Synonyms1,2,2,2-Tetrafluoroethyl difluoromethyl ether
desflurane
I 653
I-653
I653
Suprane
Molecular FormulaC3H2F6O
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)(OC(F)F)F
InChIInChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
InChIKeyDPYMFVXJLLWWEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityNegligible
3.54e+00 g/L
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





Desflurane CAS 57041-67-5: Technical Baseline for Rapid-Onset, Low-Solubility Inhalation Anesthetic Procurement


Desflurane (CAS 57041-67-5) is a highly fluorinated methyl ethyl ether volatile anesthetic agent characterized by a blood/gas partition coefficient of 0.424 at 37°C, the lowest among clinically available inhalation anesthetics [1]. This physicochemical property enables exceptionally rapid equilibration between alveolar and effect-site concentrations, translating to precise, real-time anesthetic depth control [2]. With a boiling point of 23.5°C and vapor pressure of approximately 669 mm Hg at 20°C, Desflurane requires specialized, heated, pressurized vaporizer technology, distinguishing its procurement and equipment compatibility considerations from other halogenated ethers [1].

Why Substituting Desflurane with Alternative Volatile Anesthetics Compromises Speed, Precision, and Long-Case Safety


Despite belonging to the same halogenated ether class, substituting Desflurane with other agents like Sevoflurane, Isoflurane, or Enflurane results in measurably slower kinetic profiles, increased metabolic burden, and altered pharmacodynamic responses [1]. Differences in blood/gas solubility directly govern the rate of alveolar concentration change, making Desflurane the only agent capable of achieving the fastest possible emergence and intraoperative titration [2]. In longer procedures, the accumulation of more soluble agents in tissues prolongs recovery and amplifies exposure to metabolites, whereas Desflurane's unique stability and negligible metabolism minimize this risk [1]. Therefore, clinical workflows or research models demanding rapid, predictable recovery and minimal systemic exposure cannot achieve equivalent outcomes through simple in-class substitution.

Desflurane Procurement: Quantifiable Evidence of Pharmacokinetic Superiority and Differentiated Safety Profile


Blood/Gas Solubility: The Primary Determinant of Kinetic Advantage Over All Clinical Inhalation Anesthetics

Desflurane possesses the lowest blood/gas partition coefficient among all clinically available volatile anesthetics, directly enabling faster wash-in and wash-out kinetics [1]. Compared to Sevoflurane (0.65), Isoflurane (1.4), and Enflurane (1.8), Desflurane's coefficient of 0.424 results in approximately 35% faster equilibration than Sevoflurane and over 3-fold faster than Isoflurane [2].

Pharmacokinetics Inhalation Anesthesia Comparative Pharmacology

Emergence and Recovery Time: Meta-Analysis Confirms Faster Recovery Versus Sevoflurane in Neurosurgery

A 2025 systematic review and meta-analysis of 14 randomized controlled trials (n=904) comparing Desflurane and Sevoflurane in neurosurgical procedures found significantly faster recovery profiles with Desflurane [1]. The mean difference (MD) in emergence time was -2.26 minutes (95% CI: -2.99, -1.52; P < 0.00001), and the MD in extubation time was -3.02 minutes (95% CI: -3.89, -2.15; P < 0.00001) [1].

Neurosurgery Anesthesia Recovery Meta-Analysis

Pediatric Recovery Kinetics: Desflurane Demonstrates 2-Fold Faster Emergence and Recovery Compared to Sevoflurane

In a randomized double-blind study of 80 pediatric patients undergoing ambulatory surgery, Desflurane anesthesia resulted in significantly shorter emergence and recovery times compared to Sevoflurane [1]. The mean emergence time (time to extubation) was 5.85 ± 1.21 min with Desflurane versus 11.75 ± 1.84 min with Sevoflurane (p < 0.05). Recovery time (to Steward Recovery Score 6) was 11.7 ± 2.08 min versus 20.0 ± 3.06 min, respectively [1].

Pediatric Anesthesia Ambulatory Surgery Recovery Time

Metabolic Burden and Toxicity: Desflurane Demonstrates Minimal Metabolism and Superior Stability in CO2 Absorbents

Desflurane is the least metabolized of all available volatile anesthetics, with minimal hepatic biotransformation, contrasting sharply with Sevoflurane's substantial metabolism producing free fluoride ions [1]. In closed-circuit anesthesia using soda lime, Desflurane does not produce clinically significant increases in carboxyhemoglobin (COHb) concentrations under conditions where absorbent remains sufficiently wet. After 1 hour of anesthesia, mean COHb levels were 0.81 ± 1.11% with Desflurane versus 1.19 ± 1.39% with Isoflurane [2].

Drug Metabolism Anesthetic Toxicity Soda Lime Degradation

Cardiovascular Biomarker Profile: No Difference in Postoperative Cardiac Injury Compared to Sevoflurane in Older Adults

A 2024 prospective, observer-blinded, randomized clinical trial in 190 older adults undergoing low- to moderate-risk noncardiac surgery found no significant difference in postoperative maximum cardiac biomarker concentrations between Desflurane and Sevoflurane groups [1]. Specifically, postoperative maximum troponin T concentrations were 11 ng·L⁻¹ [IQR 8; 16] for Desflurane versus 13 ng·L⁻¹ [IQR 9; 18] for Sevoflurane (p = 0.595) [1].

Cardioprotection Cardiac Biomarkers Noncardiac Surgery

Hemodynamic Profile in Chronic Instrumentation: Desflurane Maintains Arterial Pressure Without Coronary Vasodilation

In a preclinical study using chronically instrumented dogs, Desflurane was compared with Isoflurane, Halothane, and Enflurane for systemic and coronary hemodynamic effects [1]. At 1.2 MAC, Desflurane did not alter coronary blood flow velocity, whereas Isoflurane caused a significant coronary vasodilation. Desflurane also better maintained mean arterial pressure at equipotent concentrations compared to Isoflurane [1].

Hemodynamics Coronary Circulation Preclinical Models

Optimized Deployment Scenarios for Desflurane Based on Quantified Pharmacological Advantages


High-Volume Ambulatory and Pediatric Surgery: Maximizing Throughput and Minimizing Recovery Time

In high-turnover ambulatory surgery centers and pediatric procedures, Desflurane's rapid emergence and recovery kinetics directly address the primary operational constraint: patient flow. The 2-fold faster emergence compared to Sevoflurane in pediatric patients (5.85 vs. 11.75 minutes) and the meta-analysis-confirmed 2-3 minute faster emergence in adults enables significantly reduced post-anesthesia care unit (PACU) length of stay [REFS-1, REFS-2]. This translates to increased surgical case volume per day and improved patient and parent satisfaction due to minimized recovery time and faster discharge.

Prolonged Surgical Procedures and Low-Flow Anesthesia: Mitigating Cumulative Toxicity and Cost

For surgeries exceeding 2 hours, the accumulation of more soluble anesthetics in tissues leads to prolonged recovery and increased metabolite exposure. Desflurane's low tissue solubility and minimal metabolism (<0.02% metabolized) provide a significant safety advantage [3]. Its stability in soda lime and lack of clinically significant CO production under proper conditions make it the agent of choice for low-flow and closed-circuit anesthesia, where fresh gas flow is minimized to reduce cost and environmental impact [4].

Neurosurgical Anesthesia: Prioritizing Rapid Postoperative Neurological Assessment

In neurosurgery, the ability to perform a timely and accurate neurological exam immediately post-extubation is paramount. The meta-analysis evidence demonstrates that Desflurane provides significantly faster emergence and extubation compared to Sevoflurane, with mean differences of 2.26 and 3.02 minutes, respectively [2]. This earlier return to baseline consciousness allows for more rapid detection of new neurological deficits, potentially improving patient safety and surgical outcomes in this high-risk population.

Preclinical Hemodynamic Research: Modeling Isoflurane-Sparing Coronary Effects

In animal models requiring stable coronary hemodynamics without the confounding influence of coronary vasodilation, Desflurane serves as a superior volatile anesthetic baseline. Preclinical data show that, unlike Isoflurane, Desflurane does not cause coronary vasodilation at clinically relevant MAC levels [5]. This makes it a valuable tool for cardiovascular research where the goal is to maintain near-physiological coronary vascular tone while providing general anesthesia, avoiding the experimental artifact introduced by Isoflurane's vasodilatory properties.

Technical Documentation Hub

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